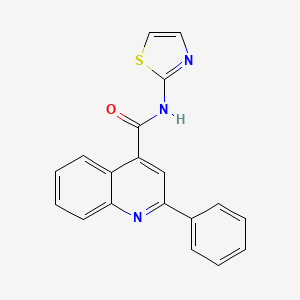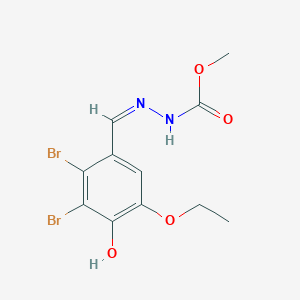
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide (PTQC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTQC is a heterocyclic compound that contains a thiazole ring, a quinoline ring, and a carboxamide group. The compound has been synthesized using various methods and has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. The compound has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest, and apoptosis. The compound has also been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including topoisomerase II and cyclin-dependent kinases.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has several advantages and limitations for lab experiments. One advantage is that the compound exhibits potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one limitation is that the compound has not been extensively studied for its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Orientations Futures
There are several future directions for the study of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide. One direction is to further investigate the mechanism of action of the compound, including its effects on various enzymes and proteins involved in cell growth and proliferation. Another direction is to study the pharmacokinetic properties of the compound to determine its potential as a drug candidate. Additionally, the development of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide analogs may lead to the discovery of more potent and selective anticancer agents.
Méthodes De Synthèse
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 2-chloro-3-formylquinoline followed by the reaction with various carboxylic acids. Another method involves the reaction of 2-aminothiazole with 2-chloro-3-formylquinoline followed by the reaction with various isocyanates. The synthesis of 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been reported in several scientific journals, and the compound has been synthesized using various modifications of these methods.
Applications De Recherche Scientifique
2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been extensively studied for its biological activities, including its potential as an anticancer agent. Studies have shown that 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-phenyl-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(22-19-20-10-11-24-19)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-12H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWZGRKXEVQUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-tris[3-(diethylamino)-2-hydroxypropyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6139868.png)
![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6139884.png)

![methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6139888.png)

![2-methoxy-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6139911.png)

![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-methyl-N-(4-methylphenyl)-4-pyrimidinamine](/img/structure/B6139914.png)
![2-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B6139917.png)
![3-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6139919.png)

![N-(3,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6139935.png)
![4-(5-{[3-(2-hydroxyethyl)-4-(1-methyl-4-piperidinyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6139943.png)
![N-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6139953.png)